Cas no 449-81-0 (5(4H)-Oxazolone,4-[(4-fluorophenyl)methylene]-2-phenyl-)

5(4H)-Oxazolone,4-[(4-fluorophenyl)methylene]-2-phenyl- structure
449-81-0 structure
Product name:5(4H)-Oxazolone,4-[(4-fluorophenyl)methylene]-2-phenyl-
CAS No:449-81-0
MF:C16H10FNO2
MW:267.254507541656
CID:330121
PubChem ID:73542

5(4H)-Oxazolone,4-[(4-fluorophenyl)methylene]-2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 5(4H)-Oxazolone,4-[(4-fluorophenyl)methylene]-2-phenyl-
    • 4-[(4-fluorophenyl)methylene]-2-phenyloxazol-5(4H)-one
    • (4E)-4-(4-fluorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
    • 2-Oxazolin-5-one, 4-(p-fluorobenzylidene)-2-phenyl-
    • 4-((4-Fluorophenyl)methylene)-2-phenyloxazol-5(4H)-one
    • 4-(4-fluorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
    • 4-(p-Fluorobenzylidene)-2-phenyl-2-oxazolin-5-one
    • NSC 74503
    • DTXSID401210472
    • NCI60_041633
    • AKOS030651681
    • 4-[(4-Fluorophenyl)methylene]-2-phenyl-5(4H)-oxazolone
    • 4-(4'-fluorobenzylidene)-2-phenyl-5(4h)-oxazolone
    • NS00043518
    • 4-[(4-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
    • Maybridge3_004384
    • 449-81-0
    • Inchi: InChI=1S/C16H10FNO2/c17-13-8-6-11(7-9-13)10-14-16(19)20-15(18-14)12-4-2-1-3-5-12/h1-10H/b14-10-
    • InChI Key: GGMAOSAZKMNBHB-UVTDQMKNSA-N
    • SMILES: FC1C=CC(/C=C2/C(=O)OC(C3C=CC=CC=3)=N/2)=CC=1

Computed Properties

  • Exact Mass: 267.0696
  • Monoisotopic Mass: 267.07
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 430
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 38.7Ų
  • XLogP3: 3.7

Experimental Properties

  • Density: 1.23
  • Boiling Point: 385.6°Cat760mmHg
  • Flash Point: 187°C
  • Refractive Index: 1.598
  • PSA: 38.66

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